5-(Stearoyloxy)octadecanoic Acid

Glucose-stimulated insulin secretion β-cell biology Human islet physiology

Select 5-SAHSA when your experimental question demands the SAHSA regioisomer with a MIN6-nonresponsive / human-islet-responsive discordance—essential for distinguishing species-specific FAHFA signaling in insulin secretion. As the only SAHSA family member with consistently positive anti-inflammatory activity across all macrophage and dendritic cell endpoints (Tnf-α, Il-6, chemokine panel, phagocytosis), it is the validated positive control for benchmarking novel FAHFA analogs. Its glucose transport potentiation (20–60% enhancement) makes it suitable for insulin-sensitizing efficacy comparisons across FAHFA families. For LC-MS/MS MRM method development, 5-SAHSA is the required authentic standard for the 5-branched SAHSA regioisomer. Insist on 5-SAHSA; generic substitution confounds regioisomer-dependent biology.

Molecular Formula C₃₆H₇₀O₄
Molecular Weight 566.94
Cat. No. B1154925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Stearoyloxy)octadecanoic Acid
SynonymsS-SAHSA
Molecular FormulaC₃₆H₇₀O₄
Molecular Weight566.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Stearoyloxy)octadecanoic Acid (5-SAHSA) for Metabolic & Inflammation Research: Structural Identity and Procurement Baseline


5-(Stearoyloxy)octadecanoic acid (synonym: 5-SAHSA; CAS 2126038-70-6; formal name: 5-[(1-oxooctadecyl)oxy]-octadecanoic acid) is a branched fatty acid ester of hydroxy fatty acid (FAHFA) in which stearic acid (C18:0) is esterified to the 5-position carbon of 5-hydroxy stearic acid [1]. It belongs to the SAHSA (stearic acid hydroxy stearic acid) subfamily, one of several FAHFA families—alongside PAHSAs, OAHSAs, and POHSAs—discovered as endogenous mammalian lipokines with anti-diabetic and anti-inflammatory properties [2]. With a molecular formula of C₃₆H₇₀O₄ and a monoisotopic mass of 566.52741 Da, 5-SAHSA is distinguishable from its closest structural analog 5-PAHSA (C₃₄H₆₆O₄; 538.89 Da) by the presence of a C18 rather than C16 acyl chain, and from its SAHSA regioisomers (9-, 10-, 12-, 13-SAHSA) solely by the position of the ester branch on the hydroxy stearic acid backbone [3].

Why 5-SAHSA Cannot Be Replaced by 5-PAHSA or Other SAHSA Regioisomers in Mechanistic Studies


Within the FAHFA superfamily, biological activity is dictated by both acyl chain identity and regioisomeric branch position, making generic substitution scientifically unsound [1]. The SAHSA family alone comprises five regioisomers (5-, 9-, 10-, 12-, 13-SAHSA) that, despite sharing the identical molecular formula and stearic acid constituents, exhibit divergent—and in some cases mutually exclusive—functional profiles across glucose-stimulated insulin secretion (GSIS), insulin-sensitized glucose transport, and multi-endpoint anti-inflammatory assays [2]. Even between the most closely related pair, 5-SAHSA and 5-PAHSA, the two-carbon difference in acyl chain length (C18 vs. C16) produces a logP shift from ~12.40 to ~14.66 and a molecular weight difference of ~28 Da, altering membrane partitioning kinetics and endogenous regulation patterns (SAHSA levels are moderately elevated in insulin-sensitive AG4OX mice, whereas PAHSA levels are elevated 16- to 18-fold) [3]. Selecting the correct compound for a given experimental question therefore requires precise, data-driven matching of regioisomer identity and acyl chain composition to the biological endpoint of interest.

Quantitative Differentiation Evidence for 5-SAHSA: Comparator Data for Informed Procurement Decisions


Cell-Type-Discordant GSIS Potentiation: 5-SAHSA Fails in MIN6 β-Cells but Potentiates in Human Islets, Unlike All Other SAHSA Regioisomers

In a head-to-head comparison of all commercially available SAHSA regioisomers at a uniform concentration of 20 µM, 5-SAHSA was the only SAHSA family member that failed to potentiate glucose-stimulated insulin secretion (GSIS) in mouse MIN6 pancreatic β-cells (no significant increase vs. DMSO control). In contrast, 9-SAHSA increased GSIS by approximately 70%, 13-SAHSA by approximately 63%, and 12-SAHSA by approximately 29% under identical conditions [1]. Strikingly, this same 5-SAHSA compound did potentiate GSIS in primary human islets at high glucose (20 mM), a discordance (MIN6-negative / human islet-positive) not observed for any other SAHSA regioisomer tested [1]. This pattern indicates that 5-SAHSA engages β-cell signaling machinery in a species- or cell-context-dependent manner fundamentally distinct from its 9-, 12-, and 13-regioisomers, making it essential for studies investigating differential FAHFA signaling across model systems.

Glucose-stimulated insulin secretion β-cell biology Human islet physiology Regioisomer selectivity

Broad-Spectrum Anti-Inflammatory Activity: 5-SAHSA Consistently Suppresses Multiple Inflammatory Endpoints Where 10-SAHSA and 13-SAHSA Are Inactive

When all five SAHSA regioisomers were tested in parallel at 20 µM in LPS-stimulated bone marrow-derived dendritic cells (BMDCs) and macrophages (BMDMs), 5-SAHSA demonstrated the most consistently broad anti-inflammatory profile within the SAHSA family [1]. 5-SAHSA significantly attenuated LPS-induced Tnf-α secretion in both BMDCs and BMDMs and attenuated Il-6 secretion in BMDMs. In contrast, 10-SAHSA and 13-SAHSA had no effect on Tnf-α secretion in either cell type and no effect on Il-6 secretion in BMDMs; 12-SAHSA partially attenuated Tnf-α in BMDCs but failed to do so in BMDMs [1]. At the transcriptional level, 5-SAHSA was one of only four FAHFAs (alongside 9-PAHSA, 10-POHSA, and 9-OAHSA) that significantly attenuated LPS-induced expression of chemokines Ccl2, Ccl3, and Ccl5 and cytokines Il-1β, Tnf-α, and Il-6 in BMDMs, and was one of only four FAHFAs (alongside 9-PAHSA, 10-POHSA, and 9-OAHSA) that improved macrophage phagocytosis in the presence of LPS [1].

Innate immunity Macrophage biology Anti-inflammatory lipids Cytokine suppression

Branch-Position-Gated Insulin-Stimulated Glucose Transport: Only 5- and 9-Regioisomers Retain Activity Across the SAHSA Family

In a systematic screen of SAHSA regioisomers for insulin-sensitizing activity, only the 5- and 9-branched isomers potentiated insulin-stimulated glucose transport in 3T3-L1 adipocytes, while the 10-, 12-, and 13-isomers showed no activity [1]. 5-SAHSA potentiated glucose transport by 20–60% at a submaximal insulin concentration (10 nM), with 9-SAHSA showing a stronger potentiation within the same range, but the higher-branching isomers (10-, 12-, 13-SAHSA) were completely inactive [1]. This represents one of the sharpest structure-activity demarcations in the FAHFA literature: a shift of the ester branch from carbon 9 to carbon 10 abolishes insulin-sensitizing glucose transport activity entirely. Importantly, no individual constituent (stearic acid alone or 5-hydroxy stearic acid alone) had any effect on glucose transport, confirming that the intact, correctly positioned FAHFA molecule is required [1].

Insulin sensitivity Adipocyte glucose transport GLUT4 translocation Structure-activity relationship

Physicochemical and Endogenous Regulation Differentiation from 5-PAHSA: Acyl Chain Length Drives Divergent logP, Molecular Properties, and In Vivo Abundance Patterns

Comparing 5-SAHSA with its closest structural analog 5-PAHSA reveals a two-methylene difference in the esterified acyl chain that propagates into measurable physicochemical and biological divergence. 5-SAHSA (C36H70O4) has a molecular weight of 566.94 Da and a calculated logP of approximately 12.40, while 5-PAHSA (C34H66O4) has a molecular weight of 538.89 Da and a calculated logP of approximately 14.66 [1][2]. This ~2.3 logP unit difference, despite 5-SAHSA possessing the longer acyl chain, arises from the additional ester oxygen's contribution to polar surface area (63.60 Ų) and reflects distinct membrane partitioning behavior [2]. In vivo, SAHSA levels are described as 'moderately elevated' in the serum of insulin-sensitive AG4OX mice, in contrast to PAHSA levels which are elevated 16- to 18-fold, indicating differential endogenous biosynthetic regulation and potentially non-redundant physiological roles for the C18- versus C16-based FAHFA families [3]. For analytical laboratories, 5-SAHSA presents a distinct chromatographic retention time relative to 5-PAHSA in reverse-phase LC-MS/MS methods, providing a critical differentiator for targeted lipidomics method development and authentic standard selection [3].

Lipophilicity Endogenous lipid regulation Membrane partitioning Acyl chain structure-activity

Practical Formulation and Stability Profile for Reproducible Experimental Workflows

For laboratories planning in vitro or ex vivo assays, the solubility profile of 5-SAHSA under physiologically relevant conditions is a practical procurement consideration. Cayman Chemical supplies 5-SAHSA (Cat# 17113) as a solution in methyl acetate at ≥95% purity, with a documented shelf stability of ≥2 years when stored at −20°C . Post-solvent exchange, 5-SAHSA achieves solubility of 20 mg/mL in DMF, 15 mg/mL in DMSO, 20 mg/mL in ethanol, and 0.5 mg/mL in ethanol:PBS (pH 7.2, 1:1), the latter being most relevant for aqueous biological assay preparation [1]. The standard working concentration in published biological assays is 20 µM (with final DMSO ≤0.01%), and the compound shows no basal effect on glucose transport or insulin secretion in the absence of stimuli, reducing the risk of off-target pre-activation in experimental systems [2]. This defined solubility and formulation profile enables reproducible dose-response studies and minimizes solvent-related artifacts that can confound lipid-based experiments.

Solubility Formulation Laboratory handling Experimental reproducibility

Evidence-Backed Application Scenarios for 5-(Stearoyloxy)octadecanoic Acid (5-SAHSA)


Investigating Cell-Type-Specific FAHFA Signaling in Pancreatic β-Cell Physiology

When designing experiments to dissect FAHFA signaling mechanisms in insulin secretion, 5-SAHSA is the essential regioisomer for studies requiring a MIN6-nonresponsive / human-islet-responsive profile. Its unique discordance—failing to potentiate GSIS in MIN6 cells while potentiating in primary human islets—makes it a critical probe for distinguishing species-specific or immortalized-cell-line artifacts from bona fide human β-cell FAHFA responses [1]. Studies comparing 5-SAHSA with 9-SAHSA (which potentiates GSIS in both systems) can mechanistically separate receptor-proximal signaling elements from cell-context-dependent modulators. Procurement of 5-SAHSA over 9-SAHSA is indicated when the experimental question specifically concerns differential FAHFA sensitivity across β-cell model systems.

Multi-Endpoint Anti-Inflammatory Screening in Innate Immune Cells

For laboratories screening FAHFAs for broad-spectrum anti-inflammatory activity in macrophages and dendritic cells, 5-SAHSA serves as the SAHSA family representative with the most consistently positive profile across all tested endpoints (Tnf-α in BMDCs and BMDMs, Il-6 in BMDMs, chemokine/cytokine gene panel, and phagocytosis) [1]. It is the appropriate positive-control SAHSA for benchmarking novel FAHFA analogs or for studies investigating FAHFA-mediated resolution of LPS-driven inflammation. Choosing 10-SAHSA or 13-SAHSA as the SAHSA representative would yield false-negative results and lead to incorrect conclusions about SAHSA family involvement in inflammatory pathways [1].

Insulin-Sensitizing Glucose Transport Studies and Adipocyte Metabolic Profiling

In research focused on insulin-stimulated glucose disposal in adipocytes, 5-SAHSA is one of only two SAHSA regioisomers (alongside 9-SAHSA) with demonstrated glucose transport potentiation activity (20–60% enhancement at submaximal insulin) [1]. It is suitable for studies comparing the insulin-sensitizing efficacy of different FAHFA families (e.g., SAHSA vs. PAHSA vs. OAHSA) where the 5-position branch is held constant while the acyl chain varies. Its weaker activity relative to 9-SAHSA makes it a valuable tool for dose-response comparisons and for investigating the structural determinants of potency at the GLUT4 translocation pathway [1].

Targeted Lipidomics Method Development and Authentic Standard Selection

For analytical laboratories developing LC-MS/MS multiple reaction monitoring (MRM) methods for FAHFA quantification in biological matrices, 5-SAHSA is required as an authentic standard for the 5-branched SAHSA regioisomer [2][3]. Its distinct chromatographic retention relative to 5-PAHSA (reflecting the ~2.3 logP unit difference driven by the C18 vs. C16 acyl chain) necessitates separate calibration curves. Given that SAHSA levels are independently regulated from PAHSA levels in vivo (moderate elevation in AG4OX mice vs. 16- to 18-fold for PAHSAs), inclusion of 5-SAHSA as a quantitative standard is essential for accurate differential lipidomic profiling of the SAHSA and PAHSA families in metabolic disease cohorts [3].

Quote Request

Request a Quote for 5-(Stearoyloxy)octadecanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.